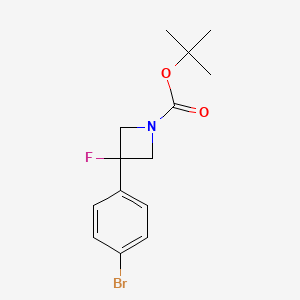
Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate” and “tert-Butyl 4- (bromomethyl)-3,3-difluoropiperidine-1-carboxylate” are compounds that have similar structures . They are used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of related compounds often starts from simple commercially available materials. For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole .
Molecular Structure Analysis
The connectivity and relative configuration of “tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate” was confirmed by an X-ray structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often involve several steps, including protection of functional groups, cyclization reactions, and olefination .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “tert-butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” include a molecular weight of 340.26, a boiling point of 398.5±42.0 °C (Predicted), and a density of 1.283±0.06 g/cm3 (Predicted) .
Applications De Recherche Scientifique
-
Synthesis and Characterization
- Field : Organic Chemistry .
- Application : This compound could be synthesized and characterized using various techniques such as NMR, MS, elemental analysis, and X-ray .
- Method : The synthesis starts from a specific compound which is protected at the N-terminus using benzyl carbonochloridate. Subsequently, the t-butyl-ester is introduced using a Steglich-type esterification reaction .
- Results : The compound was formed in a highly diastereoselective manner as a racemic mixture of the trans-products .
-
Biological Evaluation
-
Chemical Transformations
- Field : Organic Chemistry .
- Application : The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .
- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .
- Results : The crowded tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
-
Biocatalytic Processes
- Field : Biotechnology .
- Application : The tert-butyl group could have possible applications in biocatalytic processes .
- Method : This involves the use of biological systems or their parts to speed up chemical reactions .
- Results : The crowded tert-butyl group could potentially enhance the efficiency of these processes .
-
Chemical Transformations
- Field : Organic Chemistry .
- Application : The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .
- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .
- Results : The crowded tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
-
Biocatalytic Processes
- Field : Biotechnology .
- Application : The tert-butyl group could have possible applications in biocatalytic processes .
- Method : This involves the use of biological systems or their parts to speed up chemical reactions .
- Results : The crowded tert-butyl group could potentially enhance the efficiency of these processes .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGJPVZKDXWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

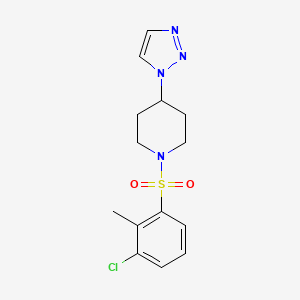
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)
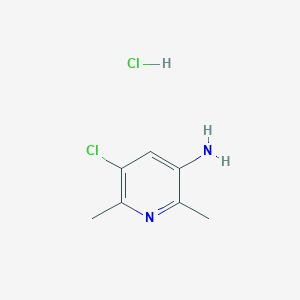
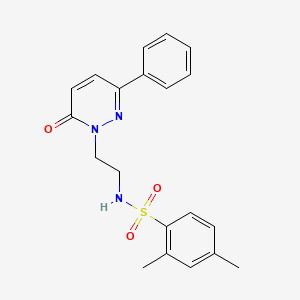
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B2759697.png)
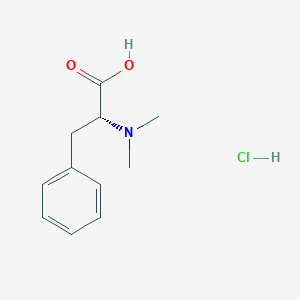
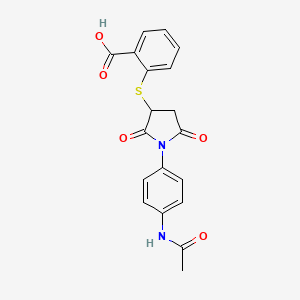
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)
![7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2759708.png)
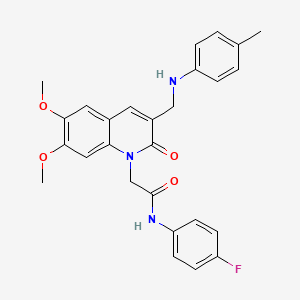
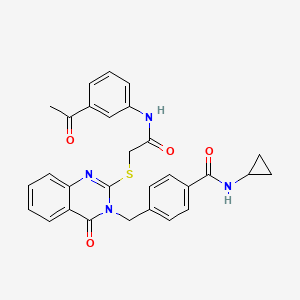
![3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2759713.png)